molecular formula C16H15N3O B608656 N-Isopropyl-5-(pyridin-4-ylethynyl)picolinamide CAS No. 1401031-52-4

N-Isopropyl-5-(pyridin-4-ylethynyl)picolinamide

Cat. No. B608656
M. Wt: 265.32
InChI Key: STAFRSGTRKNXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Isopropyl-5-(pyridin-4-ylethynyl)picolinamide” is a chemical compound with the molecular formula C16H15N3O . It is also known by its synonyms such as LSN2463359 and CHEMBL2431212 .


Molecular Structure Analysis

The molecular structure of “N-Isopropyl-5-(pyridin-4-ylethynyl)picolinamide” can be represented by the InChI string: InChI=1S/C16H15N3O/c1-12(2)19-16(20)15-6-5-14(11-18-15)4-3-13-7-9-17-10-8-13/h5-12H,1-2H3,(H,19,20) . The Canonical SMILES representation is CC(C)NC(=O)C1=NC=C(C=C1)C#CC2=CC=NC=C2 .


Physical And Chemical Properties Analysis

The molecular weight of “N-Isopropyl-5-(pyridin-4-ylethynyl)picolinamide” is 265.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 265.121512110 g/mol .

Scientific Research Applications

Amide Rotational Barriers in Picolinamide

Picolinamide, a class of medicinal agents, has demonstrated various pharmacological activities, including reducing iron-induced renal damage and radio-/chemosensitization. A study utilizing dynamic nuclear magnetic resonance revealed the amide rotational barriers in picolinamide, providing insights into the energetic differences and importance of amide rotations in biology. This understanding is crucial for future medicinal applications of picolinamide derivatives (Olsen et al., 2003).

Synthesis of mGlu5 Negative Allosteric Modulator

The compound VU0424238 (auglurant), an mGlu5 negative allosteric modulator and a derivative of picolinamide, was synthesized on a kilogram scale. This compound was developed as a potential treatment for depression, emphasizing the significance of picolinamide derivatives in therapeutic applications (David et al., 2017).

Pt(II) Pyridinium Amidate Complexes

Research on Pt(PYA) complexes, including picolinamide, has shown their in vitro anticancer activity. The study explored the synthesis of these complexes and their cytotoxicity in various cancer cell lines, suggesting the potential of picolinamide derivatives in oncology (Muller et al., 2016).

Picolinamide Polymorphism in Co-Crystal Research

Picolinamide's polymorphism was investigated, focusing on its role in co-crystal research. The study of its phase transitions under various conditions contributes to the understanding of its application in the synthesis of co-crystals, which is relevant in pharmaceutical development (Évora et al., 2012).

Molecular Structure and Photochemistry of Picolinamide

The molecular structure and photochemical behavior of picolinamide were studied, revealing insights into its conformational behavior and reactivity under UV irradiation. Such information is vital for the development of new photoactive materials and pharmaceuticals (Borba et al., 2008).

Metal-Free Synthesis of Picolinamides

A metal-free catalytic method for synthesizing 2-picolinamide derivatives was developed. This approach is important for creating environmentally friendly and efficient methods for synthesizing picolinamide derivatives with broad applications in various fields (Wang & Liu, 2019).

Bacterial Oxidation of Picolinamide

The oxidation of picolinamide by bacteria was elucidated, revealing potential applications in bioremediation and environmental sciences. Understanding such microbial interactions with picolinamide derivatives is crucial for environmental management and biotechnological applications (Orpin et al., 1972).

Extraction of Transition Metal Ions by Picolinamides

A study on N-substituted picolinamides highlighted their use in metal ion extraction. The research emphasized the importance of intramolecular hydrogen bonding and rotational isomerism in extraction efficiency, pointing to applications in metal recovery and purification (Li et al., 2014).

Thiocyanate Complexes with Pyridine-2-Carboxamide

Thiocyanate complexes with picolinamide were synthesized and characterized, underscoring their potential in coordination chemistry and material science. Such complexes could be important in the development of new materials with specific properties (Đaković et al., 2008).

14N NQR Study of Nicotinamide and Related Compounds

14N NQR frequencies in picolinamide were measured, providing valuable information on the electronic structure and bonding in these compounds. This research has implications in the fields of molecular spectroscopy and material science (Seliger & Zagar, 2008).

Electronic and Bonding Properties of Copper(II) Complexes

The study of copper(II) complexes with picolinamide derivatives showcased their potential in catalysis and molecular electronics. Understanding these properties is crucial for the development of new catalysts and electronic materials (Wu & Su, 1997).

Protection by Picolinamide Against Streptozotocin-Induced Depression

Picolinamide's ability to inhibit poly (ADP-ribose) synthetase and protect against streptozotocin-induced depression suggests its potential in therapeutic applications, especially in the context of diabetes and related metabolic disorders (Yamamoto & Okamoto, 1980).

Safety And Hazards

The compound is associated with certain hazard statements such as H302, H315, H319, and H335 . Precautionary measures include P261 and P305+P351+P338 . It is recommended to store the compound at 2-8°C .

properties

IUPAC Name

N-propan-2-yl-5-(2-pyridin-4-ylethynyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-12(2)19-16(20)15-6-5-14(11-18-15)4-3-13-7-9-17-10-8-13/h5-12H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAFRSGTRKNXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NC=C(C=C1)C#CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601166641
Record name N-(1-Methylethyl)-5-[2-(4-pyridinyl)ethynyl]-2-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropyl-5-(pyridin-4-ylethynyl)picolinamide

CAS RN

1401031-52-4
Record name N-(1-Methylethyl)-5-[2-(4-pyridinyl)ethynyl]-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1401031-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Methylethyl)-5-[2-(4-pyridinyl)ethynyl]-2-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1401031-52-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Isopropyl-5-(pyridin-4-ylethynyl)picolinamide
Reactant of Route 2
Reactant of Route 2
N-Isopropyl-5-(pyridin-4-ylethynyl)picolinamide
Reactant of Route 3
Reactant of Route 3
N-Isopropyl-5-(pyridin-4-ylethynyl)picolinamide
Reactant of Route 4
Reactant of Route 4
N-Isopropyl-5-(pyridin-4-ylethynyl)picolinamide
Reactant of Route 5
Reactant of Route 5
N-Isopropyl-5-(pyridin-4-ylethynyl)picolinamide
Reactant of Route 6
N-Isopropyl-5-(pyridin-4-ylethynyl)picolinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.